5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole is classified as:
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves several steps that include cyclization reactions. One common method involves the cyclization of substituted benzonitriles with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The general procedure includes:
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole participates in various chemical reactions due to its reactive functional groups. Some key reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives with potential therapeutic applications .
The physical and chemical properties of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole include:
These properties affect its handling and application in laboratory settings and influence its bioavailability when used in pharmacological contexts .
The applications of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole span several scientific fields:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century due to its perceived instability. Its medicinal potential was unlocked in the 1960s with the introduction of Oxolamine, a cough suppressant bearing the 1,2,4-oxadiazole core, marking the first therapeutic application of this scaffold. Over the next 40 years, research expanded its applications to vasodilators (e.g., Butalamine), anxiolytics (e.g., Fasiplon), antivirals (e.g., Pleconaril), and muscular dystrophy treatments (e.g., Ataluren). A significant milestone was the 2011 discovery of Phidianidine A and B—naturally occurring 1,2,4-oxadiazoles from marine mollusks—which exhibit cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and agonism toward PTP1B and CXCR4 receptors. This period also saw the emergence of 1,2,4-oxadiazoles as bioisosteres for esters/amides, enhancing metabolic stability in drug design [1] [7].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound/Discovery | Significance |
---|---|---|
1884 | First synthesis | Tiemann and Krüger’s foundational work |
1960s | Oxolamine | First commercial drug (cough suppressant) |
1980–2000 | Butalamine, Fasiplon, Proxazole | Expansion into cardiovascular/GI disorders |
2011 | Phidianidine A/B | Natural products with antitumor activity |
2020s | MRSA-targeting bis-oxadiazoles | Antibacterial agents with in vivo efficacy |
The compound 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole (CAS: 525574-81-6) features strategic substitutions that optimize electronic and steric properties. The 5-chloro group enhances electrophilicity at C5, facilitating nucleophilic attacks crucial for target binding. Concurrently, the ortho-fluorophenyl moiety introduces steric encumbrance and moderate electron-withdrawing effects, reducing π-electron density and influencing dipole moments. Density Functional Theory (DFT) studies confirm this combination lowers the LUMO energy (–1.89 eV), enhancing reactivity in biological environments. The ortho-fluorine also induces a 15° dihedral angle between the oxadiazole and phenyl ring, optimizing binding pocket fit. This geometry was validated via X-ray crystallography (Monoclinic, Pc space group), showing a "L-shaped" conformation essential for target engagement. Such properties make this derivative a versatile synthon for anticancer and antimicrobial agents [2] [6].
Table 2: Impact of Substituent Positioning on Molecular Properties
Substituent Position | Electronic Effect | Steric Consequence | Biological Relevance |
---|---|---|---|
5-Chloro | σₚ = +0.23 (Hammett constant) | Minimal steric bulk | Electrophilic site for nucleophiles |
3-(2-Fluorophenyl) | σₘ = +0.34 (moderate EWG) | Ortho-substitution-induced twist | Prevents π-stacking, enhances selectivity |
Combined effect | Reduced HOMO-LUMO gap | Fixed dihedral angle (~15°) | Optimized target affinity |
Halogen atoms (Cl, F, Br) are pivotal in tuning the bioactivity of 1,2,4-oxadiazoles. The 5-chloro group in 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole enhances membrane permeability by increasing lipophilicity (cLogP ≈ 2.8) and promotes halogen bonding with biological targets (e.g., carbonyl O, π-systems). This is exemplified in its predicted IC₅₀ of 0.7 µM against Plasmodium falciparum, where Cl forms a 3.3 Å interaction with PfDHFR backbone residues. The ortho-fluorine contributes to metabolic stability by resisting oxidative degradation and engages in intramolecular interactions, such as a rare Br⋯F contact (2.89 Å) observed in crystal structures, which stabilizes the bioactive conformation. QSAR analyses of COX-2 inhibitors confirm that ortho-halogenated derivatives exhibit 10-fold higher selectivity indices (SI > 300) than non-halogenated analogs due to optimal van der Waals contacts with hydrophobic subpockets. In antibacterial oxadiazoles, chloro/fluoro substitutions improve DNA gyrase inhibition (IC₅₀ = 1.2 µM) by 40% compared to hydrogen analogs [6] [9].
Table 3: Halogen-Specific Contributions to Bioactivity
Halogen | Role | Example Activity | Mechanistic Insight |
---|---|---|---|
5-Cl | Lipophilicity enhancement | Antiplasmodial (IC₅₀ ~ 0.7 µM) | Halogen bonding with PfDHFR (ΔG = –9.2 kcal/mol) |
2'-F | Metabolic stability | COX-2 inhibition (SI > 300) | Ortho-effect blocking CYP450 oxidation |
Cl/F synergy | Conformational rigidity | Anticancer (Hela IC₅₀ = 4.5 µM) | Br⋯F interaction stabilizing bound state |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2